molecular formula C8H13N3O B1467057 trans-4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-ol CAS No. 889126-36-7

trans-4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-ol

Cat. No.: B1467057
CAS No.: 889126-36-7
M. Wt: 167.21 g/mol
InChI Key: BUAXGEHTAWVCJF-UHFFFAOYSA-N
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Description

trans-4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-ol: is a chemical compound that features a cyclohexane ring substituted with a triazole ring and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in trans-4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Chemistry: In chemistry, trans-4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays .

Medicine: In medicinal chemistry, derivatives of this compound have shown promise as potential therapeutic agents. They are investigated for their antimicrobial, antifungal, and anticancer properties .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also explored for its potential in catalysis and as a precursor for the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of trans-4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or receptors. This interaction can modulate biological pathways, leading to the observed effects in various assays .

Comparison with Similar Compounds

  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid
  • 4-(4H-1,2,4-triazol-4-yl)phenylmethane
  • 4,4′-(1H-1,2,4-triazol-1-yl)methylenebis(benzoic acid)

Uniqueness: trans-4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-ol is unique due to its specific substitution pattern and the presence of both a triazole ring and a hydroxyl group. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

4-(1,2,4-triazol-4-yl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c12-8-3-1-7(2-4-8)11-5-9-10-6-11/h5-8,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAXGEHTAWVCJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N2C=NN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-ol
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trans-4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-ol
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trans-4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-ol
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trans-4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-ol
Reactant of Route 6
trans-4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-ol

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